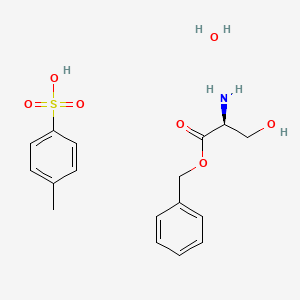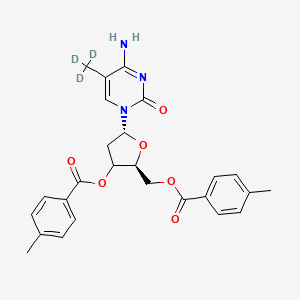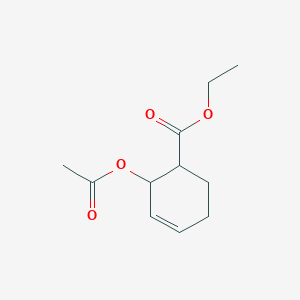
2-Amino-1-naphthyl hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-naphthyl hydrogen sulfate is an organic compound with the molecular formula C10H9NO4S It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an amino group at the 2-position and a hydrogen sulfate group at the 1-position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-naphthyl hydrogen sulfate can be achieved through several methods. One common approach involves the reaction of 2-naphthylamine with sulfuric acid. The reaction typically proceeds under acidic conditions, where the amino group of 2-naphthylamine reacts with sulfuric acid to form the hydrogen sulfate ester. The reaction can be represented as follows:
2-Naphthylamine+H2SO4→2-Amino-1-naphthyl hydrogen sulfate
Another method involves the conversion of aryl-N-sulphohydroxylamines to o-aminoaryl hydrogen sulfates using acetone and light or pyridine as catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-naphthyl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the hydrogen sulfate group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include naphthoquinone derivatives, hydroxylated naphthalenes, and various substituted naphthyl compounds.
Scientific Research Applications
2-Amino-1-naphthyl hydrogen sulfate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-1-naphthyl hydrogen sulfate involves its interaction with various molecular targets and pathways. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules, leading to biological effects. For example, it can be metabolized to form ortho-hydroxyamines, which have been shown to exhibit carcinogenic properties .
Comparison with Similar Compounds
Similar Compounds
2-Naphthylamine: A precursor in the synthesis of 2-Amino-1-naphthyl hydrogen sulfate.
2-Amino-1-naphthol: A related compound with similar chemical properties.
4-Aminodiphenyl: Another aromatic amine with biological activity.
Uniqueness
This compound is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical reactivity and biological activity. Its ability to form hydrogen sulfate esters makes it valuable in various synthetic applications.
Properties
CAS No. |
605-92-5 |
|---|---|
Molecular Formula |
C10H9NO4S |
Molecular Weight |
239.25 g/mol |
IUPAC Name |
(2-aminonaphthalen-1-yl) hydrogen sulfate |
InChI |
InChI=1S/C10H9NO4S/c11-9-6-5-7-3-1-2-4-8(7)10(9)15-16(12,13)14/h1-6H,11H2,(H,12,13,14) |
InChI Key |
WCLTXNJDYMNZDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2OS(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






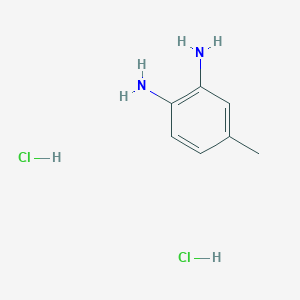
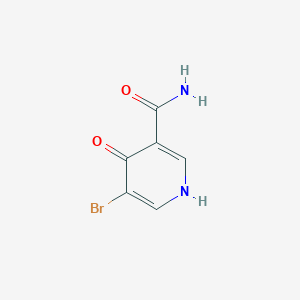
![1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene](/img/structure/B14752665.png)
![pentacyclo[9.7.0.02,10.03,8.013,18]octadecane](/img/structure/B14752668.png)

![[4-(Trifluoromethyl)phenyl]phosphonous dichloride](/img/structure/B14752684.png)

